Atb-429

Description

Properties

CAS No. |

915798-75-3 |

|---|---|

Molecular Formula |

C16H11NO3S3 |

Molecular Weight |

361.5 g/mol |

IUPAC Name |

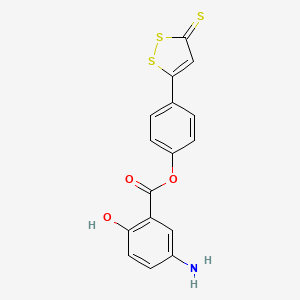

[4-(3-sulfanylidenedithiol-4-yl)phenyl] 5-amino-2-hydroxybenzoate |

InChI |

InChI=1S/C16H11NO3S3/c17-10-3-6-14(18)12(7-10)15(19)20-11-4-1-9(2-5-11)13-8-22-23-16(13)21/h1-8,18H,17H2 |

InChI Key |

IFYIEDLRMQRZEP-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ATB-429 |

Origin of Product |

United States |

Foundational & Exploratory

ATB-429: A Novel Hydrogen Sulfide-Releasing Mesalamine Derivative for the Treatment of Colitis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

ATB-429 is a novel hydrogen sulfide (B99878) (H₂S)-releasing derivative of mesalamine (5-aminosalicylic acid, 5-ASA) that has demonstrated significantly enhanced anti-inflammatory and analgesic activity in preclinical models of colitis compared to its parent compound, mesalamine. This enhanced efficacy is primarily attributed to the controlled release of H₂S, a gaseous signaling molecule with potent anti-inflammatory, cytoprotective, and pro-reparative properties. This technical guide provides a comprehensive overview of the mechanism of action of this compound in colitis, focusing on its molecular targets, signaling pathways, and effects on the gut microbiota.

Introduction: The Rationale for a H₂S-Donating Mesalamine

Mesalamine is a cornerstone of therapy for mild-to-moderate inflammatory bowel disease (IBD), including ulcerative colitis. However, its efficacy is often limited, requiring high doses that can be associated with side effects. Hydrogen sulfide has emerged as a key endogenous mediator with pleiotropic beneficial effects in the gastrointestinal tract, including modulation of inflammation, resolution of tissue injury, and regulation of visceral pain. This compound was designed to leverage the therapeutic potential of H₂S by chemically linking mesalamine to a H₂S-donating moiety, 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH).[1][2] This molecular design allows for targeted delivery of both mesalamine and H₂S to the site of inflammation in the colon.

Core Mechanism of Action: The Role of Hydrogen Sulfide

The primary mechanism by which this compound exerts its superior anti-inflammatory effects in colitis is through the donation of H₂S.[2][3] H₂S modulates multiple components of the inflammatory cascade, leading to a significant reduction in the severity of colitis.[3]

Inhibition of Leukocyte Infiltration

A hallmark of IBD is the massive infiltration of neutrophils and other leukocytes into the colonic mucosa. This compound has been shown to be highly effective in reducing this granulocyte infiltration.[3][4][5] In a mouse model of TNBS-induced colitis, this compound reduced granulocyte infiltration by approximately 70%.[3][5] This effect is attributed to the ability of H₂S to interfere with leukocyte-endothelial cell adhesion, a critical step in the recruitment of inflammatory cells to the tissue.[3]

Suppression of Pro-inflammatory Cytokines and Chemokines

This compound significantly downregulates the expression of key pro-inflammatory cytokines and chemokines that drive the inflammatory response in colitis.[3][4][5] In preclinical models, this compound was more effective than mesalamine at reducing the mRNA expression of:

-

Interleukin-1β (IL-1β) [5]

-

Interleukin-2 (IL-2) [4]

-

Interleukin-6 (IL-6) [4]

-

Interleukin-12 (IL-12) [5]

-

RANTES (CCL5) [4]

This broad-spectrum inhibition of inflammatory mediators contributes to the resolution of inflammation and tissue healing. Notably, this compound did not affect the expression of the anti-inflammatory cytokine IL-10.[4]

Modulation of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. This compound has been shown to suppress the activation and translocation of NF-κB.[4][5] This inhibitory effect on the NF-κB pathway is a key mechanism underlying the reduced expression of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS).[4]

Figure 1: Simplified signaling pathway of this compound's inhibition of the NF-κB pathway.

A Novel Mechanism: Iron Sequestration from Gut Microbiota

Recent research has uncovered a novel mechanism of action for this compound that involves its interaction with the gut microbiota.[1] Virulent bacteria in the gut associated with IBD rely on iron for their metabolic processes and to exert their pathogenic effects.[1] this compound has been shown to act as an iron-scavenging agent, depriving these harmful bacteria of this essential nutrient.[1]

This iron sequestration leads to:

-

Reduced Bacterial Virulence: By limiting iron availability, this compound reduces the ability of pathogenic bacteria to cause damage and inflammation.[1]

-

Altered Bacterial Metabolism: Exposure to this compound significantly alters the purine (B94841) and pyrimidine (B1678525) metabolism of the microbiota.[1]

-

Reduced Host Inflammatory Response: Exposing the bacteria, but not the host cells, to this compound was sufficient to decrease the host's inflammatory response to the IBD-associated microbiota.[1]

Importantly, this effect is achieved without significantly altering the overall composition of the gut microbiota.[1]

Figure 2: Logical relationship of this compound's iron sequestration mechanism.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in models of colitis.

Table 1: Efficacy of this compound vs. Mesalamine in TNBS-Induced Colitis in Mice

| Parameter | Vehicle | Mesalamine | This compound | % Improvement (this compound vs. Mesalamine) |

| Disease Activity Score | High | No Significant Reduction | Significantly Reduced | > Mesalamine |

| Granulocyte Infiltration (MPO Activity) | High | - | ~70% Reduction | Significant |

| Mortality (2 mg TNBS) | 30% | 25% | 0% | 100% Reduction |

| mRNA Expression of Pro-inflammatory Cytokines | ||||

| TNF-α | High | - | Significantly Reduced | > Mesalamine |

| IFN-γ | High | - | Significantly Reduced | > Mesalamine |

| IL-2 | High | - | Significantly Reduced | > Mesalamine |

| IL-6 | High | - | Significantly Reduced | > Mesalamine |

| RANTES | High | - | Significantly Reduced | > Mesalamine |

| iNOS | High | - | Significantly Reduced | > Mesalamine |

Data compiled from studies by Wallace et al.[2][3] and a study presented at Oxford Academic.[4]

Table 2: Effect of this compound on Bacterial Translocation in DNBS-Induced Colitis in Mice

| Group | Myeloperoxidase (MPO) Activity | Bacterial Translocation to Liver (CFU/mL) |

| Healthy | Low | Low |

| DNBS + Vehicle | High | High |

| DNBS + this compound (50 mg/kg) | Significantly Reduced | Significantly Reduced |

Data from Motta et al., as presented by ResearchGate.[6]

Experimental Protocols

Induction of Colitis

-

Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis: Colitis is induced in mice by intrarectal administration of TNBS in ethanol.[2][3] The dose of TNBS can be varied to induce different severities of colitis.[4]

-

Dextran Sulfate Sodium (DSS)-Induced Colitis: Mice are provided with drinking water containing DSS for a defined period to induce colitis.[4]

-

Dinitrobenzene Sulfonic Acid (DNBS)-Induced Colitis: Similar to TNBS, colitis is induced by intrarectal administration of DNBS.[6]

Assessment of Colitis Severity

The severity of colitis is assessed using a combination of the following parameters:

-

Disease Activity Score (DAS): A composite score based on weight loss, stool consistency (diarrhea), and the presence of fecal blood.[2][3]

-

Macroscopic and Microscopic Scoring: Visual assessment of the colon for signs of inflammation, ulceration, and tissue damage, followed by histological examination of tissue sections.[2][3][4]

-

Myeloperoxidase (MPO) Activity: A biochemical assay to quantify the infiltration of neutrophils into the colonic tissue.[2][3][4][6]

Gene Expression Analysis

-

RNA Extraction and Real-Time PCR: Total RNA is extracted from colonic tissue samples, and the expression levels of specific mRNA transcripts for cytokines, chemokines, and other inflammatory mediators are quantified using real-time polymerase chain reaction (RT-PCR).[3][4][5]

In Vitro Assays

-

LPS-Induced TNF-α Release: Human peripheral blood monocytes are stimulated with lipopolysaccharide (LPS) in the presence or absence of this compound or mesalamine, and the release of TNF-α into the supernatant is measured.[4]

References

- 1. Battling IBD with H2S | Drug Discovery News [drugdiscoverynews.com]

- 2. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (this compound) in a mouse model of colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (this compound) in a mouse model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Role of Hydrogen Sulfide Release from ATB-429: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATB-429 is a novel hydrogen sulfide (B99878) (H₂S)-releasing derivative of mesalamine (5-aminosalicylic acid), designed to enhance the anti-inflammatory and analgesic properties of the parent drug while improving its gastrointestinal safety profile. This technical guide delves into the core mechanisms of this compound, focusing on the pivotal role of its H₂S-releasing moiety. We will explore the experimental evidence demonstrating its superior efficacy in preclinical models of colitis, detail the underlying signaling pathways modulated by H₂S, provide comprehensive experimental protocols for key assays, and present quantitative data in a clear, comparative format. This document is intended to be a valuable resource for researchers and professionals in the fields of pharmacology, gastroenterology, and drug development.

Introduction: The Rationale for H₂S-Releasing Mesalamine

Mesalamine is a cornerstone in the treatment of inflammatory bowel disease (IBD), but its efficacy is often limited in moderate to severe cases. Hydrogen sulfide has emerged as a critical endogenous gaseous mediator with potent anti-inflammatory, cytoprotective, and pro-resolving functions in the gastrointestinal tract.[1][2] The conjugation of an H₂S-releasing moiety to mesalamine, creating this compound, is a strategic approach to harness the therapeutic benefits of H₂S and augment the anti-inflammatory actions of mesalamine. This compound consists of a mesalamine molecule linked to 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH), which serves as the H₂S donor.[1]

Mechanism of Action: The Multifaceted Role of H₂S

The enhanced therapeutic effects of this compound are primarily attributed to the controlled release of H₂S. The liberation of H₂S from the ADT-OH moiety confers several key pharmacological advantages:

-

Enhanced Anti-inflammatory Effects: H₂S has been shown to significantly reduce granulocyte infiltration into inflamed tissues, a hallmark of IBD.[1][2] This is achieved, in part, by inhibiting the activation of nuclear factor-kappa B (NF-κB), a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory cytokines and chemokines.[1]

-

Modulation of Cytokine Profile: H₂S released from this compound has been demonstrated to downregulate the expression of pro-inflammatory cytokines such as TNF-α and IFN-γ, while not affecting the anti-inflammatory cytokine IL-10.[1]

-

Analgesic Properties: H₂S contributes to pain relief through the activation of ATP-sensitive potassium (K-ATP) channels, leading to hyperpolarization of nociceptive neurons and a reduction in visceral pain perception.

-

Gastrointestinal Safety: Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), H₂S-releasing drugs have shown a markedly improved gastrointestinal safety profile, with a reduced incidence of ulceration and bleeding.

Quantitative Data: Efficacy of this compound in a Preclinical Model of Colitis

The enhanced efficacy of this compound compared to its parent compound, mesalamine, has been demonstrated in the trinitrobenzene sulfonic acid (TNBS)-induced colitis model in mice. The following tables summarize the key quantitative findings.

Table 1: Effect of this compound and Mesalamine on Disease Activity Score in TNBS-Induced Colitis

| Treatment Group | Dose (mg/kg, p.o., twice daily) | Disease Activity Score (Mean ± SEM) |

| Vehicle | - | 3.0 ± 0.3 |

| Mesalamine | 50 | 2.9 ± 0.2 |

| This compound | 65 | 1.1 ± 0.2 |

| This compound | 100 | Significantly Reduced |

| This compound | 130 | Significantly Reduced* |

*P<0.05 vs. Vehicle. Data adapted from Fiorucci et al., 2007.[1]

Table 2: Effect of this compound and Mesalamine on Colonic Myeloperoxidase (MPO) Activity in TNBS-Induced Colitis

| Treatment Group | Dose (mg/kg, p.o., twice daily) | MPO Activity (U/mg protein, Mean ± SEM) |

| Healthy Control | - | 3.9 ± 0.6 |

| Vehicle | - | 10.1 ± 2.3 |

| Mesalamine | 50 | 8.2 ± 2.4 |

| This compound | 65-130 | Reduced to healthy control levels* |

*P<0.05 vs. Vehicle. MPO activity is a marker of granulocyte infiltration. Data adapted from Fiorucci et al., 2007.[1]

Table 3: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in Colonic Tissue

| Cytokine | Effect of this compound Treatment |

| TNF-α | Markedly Reduced |

| IFN-γ | Markedly Reduced |

| IL-10 | No significant effect |

Data adapted from Fiorucci et al., 2007.[1]

Signaling Pathways Modulated by H₂S from this compound

The therapeutic effects of H₂S released from this compound are mediated through the modulation of key intracellular signaling pathways.

Inhibition of the NF-κB Pro-inflammatory Pathway

H₂S has been shown to interfere with the canonical NF-κB signaling pathway. By preventing the degradation of the inhibitory protein IκBα, H₂S blocks the nuclear translocation of the p65 subunit of NF-κB. This, in turn, suppresses the transcription of a wide array of pro-inflammatory genes, including those encoding for cytokines, chemokines, and adhesion molecules.

Caption: H₂S from this compound inhibits the NF-κB signaling pathway.

Activation of K-ATP Channels and Analgesia

The analgesic effects of H₂S are, in part, mediated by its ability to open ATP-sensitive potassium (K-ATP) channels in sensory neurons. The opening of these channels leads to an efflux of potassium ions, causing hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to reach the threshold for firing an action potential, thereby reducing the transmission of pain signals.

Caption: H₂S from this compound activates K-ATP channels to produce analgesia.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound.

TNBS-Induced Colitis in Mice

This is a widely used model that mimics some of the histopathological features of Crohn's disease.

-

Animals: Female Balb/c mice (6-8 weeks old) are typically used.

-

Induction: Mice are lightly anesthetized, and a catheter is inserted intrarectally. A solution of TNBS (e.g., 0.5 mg in 0.1 mL of 30% ethanol) is administered.[1]

-

Treatment: Oral administration of vehicle (e.g., 1% carboxymethylcellulose), mesalamine, or this compound is initiated at a specified time point (e.g., 1 hour or 4 days after TNBS administration) and continued for the duration of the study (e.g., daily or twice daily for 4-7 days).[1]

-

Assessment of Colitis Severity:

-

Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and presence of fecal occult blood.

-

Macroscopic and Microscopic Scoring: Visual assessment of the colon for inflammation, ulceration, and thickening, followed by histological examination of tissue sections.

-

Myeloperoxidase (MPO) Activity: A biochemical assay to quantify neutrophil infiltration in the colonic tissue.

-

Caption: Experimental workflow for the TNBS-induced colitis model.

Measurement of Myeloperoxidase (MPO) Activity

-

Tissue Preparation: A section of the distal colon is excised, weighed, and homogenized in a phosphate (B84403) buffer containing a detergent (e.g., 0.5% hexadecyltrimethylammonium bromide) to release MPO from neutrophils.

-

Assay: The homogenate is centrifuged, and the supernatant is mixed with a reaction buffer containing a substrate for MPO (e.g., o-dianisidine dihydrochloride) and hydrogen peroxide.

-

Detection: The change in absorbance over time is measured spectrophotometrically (e.g., at 460 nm), and MPO activity is expressed as units per milligram of protein.

Measurement of Cytokine mRNA Expression by RT-PCR

-

RNA Extraction: Total RNA is isolated from colonic tissue samples using a commercial kit.

-

Reverse Transcription (RT): The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR with specific primers for the target cytokines (e.g., TNF-α, IFN-γ, IL-10) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Data Analysis: The relative expression of each cytokine mRNA is calculated using the comparative Ct (ΔΔCt) method.

Conclusion

This compound represents a promising therapeutic agent for inflammatory bowel disease, demonstrating superior anti-inflammatory and analgesic efficacy compared to mesalamine in preclinical models. The controlled release of hydrogen sulfide is central to its mechanism of action, modulating key inflammatory pathways such as NF-κB and activating K-ATP channels. The data presented in this guide underscore the therapeutic potential of leveraging H₂S biology in drug design. Further research and clinical investigations are warranted to fully elucidate the clinical utility of this compound in the management of IBD and other inflammatory conditions.

References

- 1. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (this compound) in a mouse model of colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (this compound) in a mouse model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the pharmacology of Atb-429

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atb-429 is a novel hydrogen sulfide (B99878) (H₂S)-releasing derivative of mesalamine (5-aminosalicylic acid, 5-ASA) designed to enhance the therapeutic efficacy of its parent compound in inflammatory bowel disease (IBD). This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, pharmacodynamics, and available preclinical data. The document summarizes quantitative data in structured tables, outlines detailed experimental protocols for key studies, and visualizes complex biological pathways and experimental workflows using Graphviz diagrams. This guide is intended to serve as a core resource for researchers, scientists, and professionals involved in the development of innovative therapies for inflammatory disorders.

Introduction

Mesalamine is a cornerstone in the management of mild to moderate IBD; however, its efficacy is often limited by a lack of potency.[1][2] this compound was developed to address this limitation by chemically linking mesalamine to an H₂S-donating moiety, 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH).[3][4] Hydrogen sulfide is an endogenous gasotransmitter with potent anti-inflammatory, analgesic, and cytoprotective properties.[1][2] By delivering both mesalamine and H₂S to the site of inflammation, this compound exhibits significantly enhanced anti-inflammatory and analgesic effects compared to mesalamine alone in preclinical models of colitis.[5][6][7]

Mechanism of Action

The enhanced therapeutic profile of this compound stems from the synergistic actions of its two constituent parts: the 5-ASA moiety and the released H₂S.

-

Anti-inflammatory Effects: this compound exerts potent anti-inflammatory effects by modulating key inflammatory pathways. The released H₂S has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory cytokines and chemokines.[4] This leads to a significant reduction in the production of inflammatory mediators such as TNF-α, IFN-γ, IL-1β, IL-2, IL-6, and RANTES.[1][7] Consequently, there is a marked decrease in the infiltration of granulocytes, a hallmark of active inflammation in IBD.[2][6]

-

Analgesic Effects: A significant advantage of this compound is its ability to alleviate visceral pain, a common and debilitating symptom of IBD.[8] This analgesic effect is mediated through the activation of ATP-sensitive potassium (KATP) channels by H₂S.[6][8] The opening of these channels leads to hyperpolarization of sensory neurons, thereby reducing their excitability and dampening pain signals.[3][9]

-

Iron Sequestration in Gut Microbiota: A novel aspect of this compound's mechanism of action is its ability to sequester iron within the biofilms of gut microbiota.[10][11] Iron is an essential nutrient for bacterial growth and virulence. By limiting iron availability, this compound reduces the virulence of pathogenic bacteria in the gut without significantly altering the overall composition of the microbiota, thereby contributing to the resolution of inflammation.[10]

Pharmacodynamics

Preclinical studies have demonstrated the superior pharmacodynamic properties of this compound compared to mesalamine in rodent models of colitis.

Anti-inflammatory Efficacy in TNBS-Induced Colitis

In the trinitrobenzene sulfonic acid (TNBS)-induced model of colitis in mice, this compound has been shown to be significantly more effective than mesalamine at reducing disease activity and inflammation.

| Parameter | Vehicle | Mesalamine (50 mg/kg) | This compound (65 mg/kg) | This compound (100 mg/kg) | This compound (130 mg/kg) |

| Disease Activity Score | 3.0 ± 0.3 | 2.9 ± 0.2 | 1.1 ± 0.2 | Significantly Reduced | Significantly Reduced |

| Myeloperoxidase (MPO) Activity (U/mg protein) | 10.1 ± 2.3 | 8.2 ± 2.4 | 4.8 ± 1.8 | Reduced to healthy levels | Reduced to healthy levels |

| Macroscopic Score | High | No significant effect | Significantly Reduced | - | - |

| Microscopic Score | High | No significant effect | Significantly Reduced | - | - |

| *p < 0.05 vs. Vehicle. Data extracted from Fiorucci et al., 2007.[6] |

Effect on Pro-inflammatory Cytokine mRNA Expression

This compound significantly reduces the colonic expression of mRNA for several key pro-inflammatory cytokines and chemokines in the TNBS-induced colitis model.

| Cytokine/Chemokine | Mesalamine Treatment | This compound Treatment |

| TNF-α | No significant effect | Significant Reduction |

| IFN-γ | No significant effect | Significant Reduction |

| IL-1β | No significant effect | Significant Reduction |

| IL-2 | No significant effect | Significant Reduction |

| IL-12 p40 | No significant effect | Significant Reduction |

| RANTES | No significant effect | Significant Reduction |

| Data from Fiorucci et al., 2007.[6] |

Analgesic Efficacy in a Model of Visceral Hypersensitivity

In a rat model of colorectal distension-induced visceral pain, this compound, but not mesalamine, demonstrated significant antinociceptive effects. This effect was reversible by the KATP channel blocker glibenclamide.[8]

| Treatment | Abdominal Withdrawal Response |

| Vehicle | Baseline |

| Mesalamine | No significant effect |

| This compound (25, 50, 100 mg/kg) | Dose-dependent attenuation |

| This compound + Glibenclamide | Reversal of antinociceptive effect |

| Data from Distrutti et al., 2006.[8] |

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, such as Cmax, Tmax, AUC, and half-life, are not extensively reported in publicly available literature. One study in rats with a derivative of 5-ASA provides some insight into the potential pharmacokinetic profile of such compounds, indicating rapid absorption and a relatively short half-life.[12] However, specific data for this compound is needed for a complete understanding of its absorption, distribution, metabolism, and excretion.

Experimental Protocols

TNBS-Induced Colitis in Mice

This protocol is based on the methodology described by Fiorucci et al. (2007).[6]

-

Animals: Male BALB/c mice (6-8 weeks old).

-

Induction of Colitis: Mice are lightly anesthetized, and a catheter is inserted intrarectally. 0.5 mg of TNBS dissolved in 50% ethanol (B145695) is administered.

-

Treatment: this compound, mesalamine, or vehicle (e.g., 1% carboxymethylcellulose) is administered orally (e.g., via gavage) at specified doses and time points (e.g., twice daily for 7 days).

-

Assessment of Colitis Severity:

-

Disease Activity Index (DAI): Scored daily based on weight loss, stool consistency, and presence of blood in the stool.

-

Macroscopic Scoring: At the end of the experiment, the colon is excised, and the extent of mucosal damage, ulceration, and adhesions is scored.

-

Microscopic Scoring: Colonic tissue sections are stained with hematoxylin (B73222) and eosin (B541160) and evaluated for the degree of inflammation, ulceration, and tissue damage.

-

Myeloperoxidase (MPO) Activity: A quantitative measure of neutrophil infiltration in the colonic tissue.

-

Measurement of Myeloperoxidase (MPO) Activity

This is a common method to quantify granulocyte infiltration in inflamed tissues.[4][13][14]

-

Tissue Homogenization: A pre-weighed portion of colonic tissue is homogenized in a buffer containing 0.5% hexadecyltrimethylammonium bromide (HTAB).

-

Centrifugation: The homogenate is centrifuged to pellet cellular debris.

-

Enzymatic Reaction: The supernatant is mixed with a reaction solution containing o-dianisidine dihydrochloride (B599025) and hydrogen peroxide.

-

Spectrophotometric Measurement: The change in absorbance is measured over time at 460 nm. MPO activity is calculated based on the rate of reaction and normalized to the protein concentration of the tissue homogenate.

Visceral Pain Model (Colorectal Distension in Rats)

This protocol is based on the methodology described by Distrutti et al. (2006).[8]

-

Animals: Male Wistar rats.

-

Catheter Implantation: A balloon catheter is surgically implanted in the descending colon and exteriorized at the nape of the neck.

-

Colorectal Distension (CRD): After a recovery period, graded volumes of water are infused into the balloon to induce CRD, and the visceromotor response (abdominal withdrawal reflex) is quantified.

-

Drug Administration: this compound, mesalamine, or vehicle is administered (e.g., orally) prior to CRD.

-

Assessment of Nociception: The abdominal withdrawal response is scored to assess the level of visceral pain.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathways

Caption: Signaling pathways modulated by this compound.

Experimental Workflow for Preclinical Evaluation

Caption: Preclinical evaluation workflow for this compound.

Iron Sequestration Mechanism

Caption: Iron sequestration mechanism of this compound.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of IBD. By combining the established anti-inflammatory properties of mesalamine with the multifaceted beneficial effects of hydrogen sulfide, this compound demonstrates superior efficacy in preclinical models of colitis compared to its parent drug. Its unique mechanisms of action, including the potent inhibition of the NF-κB pathway, activation of KATP channels for analgesia, and the novel iron sequestration activity within the gut microbiota, highlight its potential as a next-generation therapy for inflammatory bowel disease. Further clinical investigation is warranted to translate these compelling preclinical findings into benefits for patients.

References

- 1. Hydrogen Sulfide-Induced Vasodilation: The Involvement of Vascular Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (this compound) in a mouse model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of KATP channels by H2S in rat insulin-secreting cells and the underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanism for H(2)S-induced activation of K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (this compound) in a mouse model of colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. 5-Amino-2-hydroxybenzoic acid 4-(5-thioxo-5H-[1,2]dithiol-3yl)-phenyl ester (this compound), a hydrogen sulfide-releasing derivative of mesalamine, exerts antinociceptive effects in a model of postinflammatory hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Hydrogen Sulfide-Induced Vasodilation: The Involvement of Vascular Potassium Channels [frontiersin.org]

- 10. Iron Sequestration in Microbiota Biofilms As A Novel Strategy for Treating Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Iron Sequestration in Microbiota Biofilms As A Novel Strategy for Treating Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics in Wistar Rats of 5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic Acid: A Novel Synthetic Derivative of 5-Aminosalicylic Acid (5-ASA) with Possible Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

ATB-429: A Novel Hydrogen Sulfide-Donating Mesalamine Derivative for Inflammatory and Proliferative Diseases

An In-depth Technical Guide

Executive Summary

ATB-429 is a novel investigational drug that combines mesalamine (5-aminosalicylic acid, 5-ASA), the cornerstone of treatment for inflammatory bowel disease (IBD), with a hydrogen sulfide (B99878) (H₂S)-releasing moiety, 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH). This strategic combination aims to leverage the anti-inflammatory properties of both mesalamine and H₂S, a gaseous signaling molecule with potent cytoprotective and anti-inflammatory effects. Preclinical studies have demonstrated that this compound exhibits significantly enhanced anti-inflammatory and analgesic properties compared to mesalamine alone in experimental models of colitis. The mechanism of action is attributed to the controlled release of H₂S, which modulates key inflammatory pathways, including the NF-κB signaling cascade, and reduces the infiltration of inflammatory cells and the expression of pro-inflammatory cytokines. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy data, experimental protocols, and the signaling pathways it modulates.

Introduction: The Rationale for a Hydrogen Sulfide-Donating Mesalamine

Mesalamine is a first-line therapy for mild-to-moderate IBD, but its efficacy is often limited by a lack of potency.[1][2] Hydrogen sulfide has emerged as a critical endogenous mediator with pleiotropic effects, including potent anti-inflammatory, antioxidant, and pro-reparative actions in the gastrointestinal tract.[2] By chemically linking mesalamine to an H₂S-releasing moiety, this compound is designed to deliver both therapeutic agents to the site of inflammation, potentially offering a synergistic and more potent anti-inflammatory effect than mesalamine alone.

Chemical Structure and Hydrogen Sulfide Release

This compound is chemically known as 5-amino-2-hydroxybenzoic acid 4-(5-thioxo-5H-[1][3]dithiol-3-yl)phenyl ester. It consists of a mesalamine molecule linked via an ester bond to the H₂S-releasing molecule ADT-OH.

The release of hydrogen sulfide from the ADT-OH moiety is believed to occur via hydrolysis. The dithiolethione ring system is susceptible to hydrolysis, which leads to the liberation of H₂S.

References

- 1. Mesalazine: an overview of key preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (this compound) in a mouse model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Battling IBD with H2S | Drug Discovery News [drugdiscoverynews.com]

The Nexus of Innovation: A Technical Deep Dive into ATB-429 and its Relationship with Mesalamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate relationship between ATB-429, a novel hydrogen sulfide (B99878) (H₂S)-releasing derivative, and its parent compound, mesalamine (5-aminosalicylic acid, 5-ASA). Mesalamine has long been a cornerstone in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis. However, the development of this compound represents a significant evolution, aiming to enhance therapeutic efficacy by harnessing the multifaceted signaling properties of hydrogen sulfide. This document will dissect their chemical properties, compare their mechanisms of action, present preclinical efficacy data, and provide detailed experimental protocols for key comparative studies.

Chemical Structures and the Genesis of this compound

Mesalamine is an aminosalicylate anti-inflammatory drug with the chemical formula C₇H₇NO₃.[1][2][3] Its therapeutic effect is primarily localized to the colon.

This compound is a synthetic derivative of mesalamine. It is chemically described as 5-amino-2-hydroxy-benzoic acid 4-(5-thioxo-5H-[1][4]dithiol-3-yl)-phenyl ester hydrochloride.[4] The key structural modification in this compound is the covalent linkage of mesalamine to an H₂S-releasing moiety, 5-(p-hydroxyphenyl)-1,2-dithiole-3-thione (ADT-OH), via an ester bond.[4] This chemical union is designed to deliver both mesalamine and H₂S to the site of inflammation.

Comparative Mechanisms of Action

The anti-inflammatory effects of mesalamine and this compound, while related, are distinct due to the added activity of the H₂S-releasing moiety in this compound.

Mesalamine: A Multifaceted Anti-Inflammatory Agent

The precise mechanism of action of mesalamine is not fully elucidated but is believed to involve several pathways:[1][5][6]

-

Inhibition of Pro-inflammatory Mediators: Mesalamine is thought to inhibit the cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation.[7]

-

Modulation of NF-κB Signaling: Mesalamine has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines like TNF-α.[5][6][8][9] This inhibition can occur through the prevention of IκBα degradation and the subsequent nuclear translocation of NF-κB, as well as by inhibiting the phosphorylation of the RelA/p65 subunit.[2][5]

-

PPAR-γ Agonism: Mesalamine can act as an agonist for Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor with anti-inflammatory properties in the colon.

-

Antioxidant Activity: Mesalamine can scavenge reactive oxygen species, which contribute to tissue damage in IBD.

This compound: The Synergistic Power of H₂S

This compound retains the anti-inflammatory properties of its parent molecule, mesalamine, but its enhanced efficacy is largely attributed to the controlled release of hydrogen sulfide. H₂S is an endogenous gasotransmitter with potent cytoprotective and anti-inflammatory effects.

-

Enhanced NF-κB Inhibition: The H₂S released from this compound potentiates the inhibition of the NF-κB pathway. H₂S can inhibit NF-κB activation through various mechanisms, including the sulfhydration of the p65 subunit of NF-κB at cysteine-38, which promotes its binding to the co-activator ribosomal protein S3 (RPS3) and modulates its transcriptional activity.[3][4] H₂S may also influence upstream kinases in the NF-κB signaling cascade.[1][9][10]

-

Inhibition of Leukocyte Adhesion: H₂S has been shown to be a potent inhibitor of leukocyte adherence to the vascular endothelium, a crucial early step in the inflammatory cascade.[11] This action helps to reduce the infiltration of inflammatory cells into the colonic tissue.

-

Analgesic Effects: this compound has demonstrated visceral analgesic properties, which are not prominent with mesalamine.[11] This effect is thought to be mediated through the activation of KATP channels.[11]

-

Modulation of Microbiota: Recent findings suggest that this compound can sequester iron within the gut microbiota, thereby reducing their virulence and the subsequent host inflammatory response.[12]

The following diagram illustrates the proposed mechanism of H₂S release from this compound and its subsequent downstream effects.

This compound Metabolism and H₂S Release Pathway

Preclinical Efficacy: A Head-to-Head Comparison

A pivotal preclinical study by Wallace et al. (2007) in a mouse model of trinitrobenzene sulfonic acid (TNBS)-induced colitis provides compelling evidence for the superior efficacy of this compound compared to mesalamine.[11]

Quantitative Data Summary

The following tables summarize the key quantitative findings from this study.

Table 1: Effect on Disease Activity Score in TNBS-Induced Colitis

| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Disease Activity Score (Day 4) |

| Vehicle | - | 3.0 ± 0.3 |

| Mesalamine | 50 | 2.9 ± 0.2 |

| This compound | 33 | 2.7 ± 0.3 |

| This compound | 66 | 1.1 ± 0.2 |

| This compound | 100 | 1.1 ± 0.2 |

| This compound | 130 (equimolar to 50 mg/kg mesalamine) | 1.1 ± 0.2 |

| p < 0.05 vs. Vehicle. Data are presented as mean ± SEM.[11] |

Table 2: Effect on Colonic Myeloperoxidase (MPO) Activity

| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | MPO Activity (U/mg tissue) |

| Vehicle | - | 10.1 ± 2.3 |

| Mesalamine | 50 | 8.2 ± 2.4 |

| This compound | 33 | 9.7 ± 3.0 |

| This compound | 65 | 4.8 ± 1.8 |

| This compound | 100 | ~4.5 |

| This compound | 130 | ~4.0 |

| p < 0.05 vs. Vehicle. Data are presented as mean ± SEM.[11] (Note: Values for 100 and 130 mg/kg are estimated from the graphical representation in the original publication). |

Table 3: Effect on Pro-inflammatory Cytokine mRNA Expression

| Cytokine | Mesalamine (50 mg/kg) | This compound (130 mg/kg) |

| TNF-α | No significant reduction | Significant reduction |

| IFN-γ | No significant reduction | Significant reduction |

| *Qualitative summary based on the findings of Wallace et al. (2007).[11] |

Experimental Protocols

The following is a detailed methodology for the TNBS-induced colitis model as described in the comparative studies.[4][13][14][15][16]

TNBS-Induced Colitis Model in Mice

Objective: To induce a reproducible model of colitis in mice that mimics some of the pathological features of human IBD, particularly Crohn's disease.

Materials:

-

2,4,6-trinitrobenzene sulfonic acid (TNBS) solution (5% w/v in water)

-

Ethanol (B145695) (200 proof, absolute)

-

Phosphate-buffered saline (PBS)

-

Male Balb/c mice (6-8 weeks old)

-

Flexible feeding tube (20-gauge, 7.5 cm)

-

Anesthetic (e.g., isoflurane)

Procedure:

-

Animal Preparation: Mice are fasted for 24 hours with free access to water before the induction of colitis.

-

Anesthesia: Mice are lightly anesthetized using isoflurane.

-

Preparation of TNBS Solution: A 50% ethanol solution is prepared by diluting absolute ethanol with sterile water. The TNBS solution is then diluted in the 50% ethanol to a final concentration of 2.5 mg TNBS per 100 µL.

-

Intrarectal Administration: A flexible feeding tube is carefully inserted into the colon to a depth of approximately 4 cm from the anus. 100 µL of the TNBS solution is slowly instilled into the colon.

-

Post-instillation: To ensure the distribution of the TNBS solution within the colon, the mice are held in a head-down vertical position for 60 seconds.

-

Recovery and Monitoring: Mice are returned to their cages and monitored daily for weight loss, stool consistency, and the presence of blood in the feces (Disease Activity Index).

-

Drug Administration: Treatment with vehicle, mesalamine, or this compound is initiated 24 hours after colitis induction and continues for the duration of the study (typically 4-7 days). Drugs are administered orally (p.o.) twice daily (b.i.d.).

-

Endpoint Analysis: At the end of the study, mice are euthanized, and the colons are excised for macroscopic scoring of damage, measurement of colon length, and collection of tissue for myeloperoxidase (MPO) activity assay (a marker of neutrophil infiltration) and analysis of cytokine mRNA expression.

Experimental Workflow Diagram:

TNBS-Induced Colitis Experimental Workflow

Signaling Pathways: A Visual Representation

The differential effects of mesalamine and this compound can be visualized through their impact on the NF-κB signaling pathway.

Comparative Impact on NF-κB Signaling

Pharmacokinetics and Clinical Development

Pharmacokinetics

It is hypothesized that the ester linkage in this compound would be cleaved by esterases in the gastrointestinal tract, releasing mesalamine and the H₂S-releasing moiety. The pharmacokinetics of this compound would therefore be expected to involve the absorption, distribution, metabolism, and excretion of both mesalamine and ADT-OH and their respective metabolites.

Clinical Trials

As of the latest available information, there are no registered clinical trials specifically for this compound for the treatment of ulcerative colitis or any other indication. While other H₂S-releasing non-steroidal anti-inflammatory drugs (NSAIDs), such as ATB-346 (a naproxen (B1676952) derivative), have progressed to Phase 2 clinical trials, the clinical development of this compound appears to be in the preclinical stage.

Conclusion

This compound represents a promising second-generation therapeutic agent that builds upon the established anti-inflammatory properties of mesalamine. By incorporating a hydrogen sulfide-releasing moiety, this compound demonstrates significantly enhanced efficacy in preclinical models of colitis. This superiority is attributed to the synergistic effects of H₂S, which include potentiation of NF-κB inhibition, reduction of leukocyte infiltration, and visceral analgesia. While the preclinical data are robust, further investigation into the pharmacokinetics, safety profile, and ultimately, clinical efficacy of this compound is warranted to determine its potential as a novel treatment for inflammatory bowel disease. This technical guide provides a comprehensive overview of the current understanding of the relationship between this compound and mesalamine, offering a valuable resource for researchers and drug development professionals in the field of gastroenterology.

References

- 1. Hydrogen sulfide inhibits nitric oxide production and nuclear factor-kappaB via heme oxygenase-1 expression in RAW264.7 macrophages stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mesalamine blocks tumor necrosis factor growth inhibition and nuclear factor kappaB activation in mouse colonocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. neuroscience.jhu.edu [neuroscience.jhu.edu]

- 4. Hydrogen sulfide-linked sulfhydration of NF-κB mediates its anti-apoptotic actions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mesalazine alleviated the symptoms of spontaneous colitis in interleukin-10 knockout mice by regulating the STAT3/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mesalazine inhibits activation of transcription factor NF-kappaB in inflamed mucosa of patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of Hydrogen Sulfide Production by Gene Silencing Attenuates Inflammatory Activity by Downregulation of NF-κB and MAP Kinase Activity in LPS-Activated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of hydrogen sulfide production by gene silencing attenuates inflammatory activity by downregulation of NF-κB and MAP kinase activity in LPS-activated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (this compound) in a mouse model of colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Induction of TNBS colitis in mice. | Semantic Scholar [semanticscholar.org]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. researchgate.net [researchgate.net]

- 14. inotiv.com [inotiv.com]

- 15. The TNBS-induced colitis animal model: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Mesalamine in the treatment and maintenance of remission of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A proof-of-concept, Phase 2 clinical trial of the gastrointestinal safety of a hydrogen sulfide-releasing anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ADT-OH Moiety of Atb-429 for Researchers and Drug Development Professionals

Introduction

Atb-429 is a novel hydrogen sulfide (B99878) (H₂S)-releasing derivative of mesalamine (5-aminosalicylic acid), developed to enhance the therapeutic efficacy of its parent drug in treating inflammatory bowel disease (IBD). The key to its improved pharmacological profile lies in the covalent linkage of mesalamine to a unique H₂S-donating moiety: 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione, commonly known as ADT-OH. This technical guide provides a comprehensive overview of the ADT-OH moiety, its mechanism of action, and the experimental evidence supporting its role in the enhanced anti-inflammatory effects of this compound.

Chemical and Physicochemical Properties

This compound is chemically designated as 5-amino-2-hydroxybenzoic acid 4-(5-thioxo-5H-[1][2]dithiol-3-yl)-phenyl ester. It consists of a mesalamine molecule linked via an ester bond to the ADT-OH moiety.[3] The ADT-OH component is responsible for the controlled release of H₂S.

Table 1: Physicochemical Properties of ADT-OH

| Property | Value | Reference |

| Chemical Formula | C₉H₆OS₃ | MedKoo Biosciences |

| Molecular Weight | 226.33 g/mol | MedKoo Biosciences |

| Appearance | Yellow solid powder | MedKoo Biosciences |

| Solubility in Water (37°C) | 0.25 ± 0.04 mg/mL | [4] |

| Solubility in PBS (37°C) | 0.06 ± 0.01 mg/mL | [4] |

| LogP | 2.78 ± 0.02 | [4] |

Mechanism of Action: The Role of H₂S Release

The therapeutic advantages of this compound over mesalamine are primarily attributed to the actions of H₂S released from the ADT-OH moiety. The thione group in ADT-OH can undergo hydrolysis to the corresponding ketone, a process that liberates H₂S.[5] This slow and sustained release of H₂S in the gastrointestinal tract is crucial for its anti-inflammatory effects.

Inhibition of the NF-κB Signaling Pathway

A key molecular mechanism underlying the anti-inflammatory action of H₂S is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. H₂S has been shown to inhibit the activation and nuclear translocation of NF-κB.[6] This is achieved through the sulfhydration of the p65 subunit of NF-κB at cysteine-38.[4][7] This post-translational modification enhances the binding of p65 to its co-activator, ribosomal protein S3 (RPS3), which in turn modulates the transcription of pro-inflammatory genes.[4] By inhibiting the NF-κB pathway, H₂S effectively downregulates the expression of several key pro-inflammatory cytokines, including TNF-α, IFN-γ, IL-1β, and IL-6.

Caption: H₂S from ADT-OH inhibits NF-κB signaling.

Preclinical Efficacy in a Murine Model of Colitis

The enhanced anti-inflammatory activity of this compound has been demonstrated in a well-established murine model of colitis induced by 2,4,6-trinitrobenzene sulfonic acid (TNBS).

Experimental Design

A common experimental workflow involves the induction of colitis in mice, followed by treatment with this compound, mesalamine, or a vehicle control. Key endpoints include a disease activity score (DAS), colonic myeloperoxidase (MPO) activity (a marker of neutrophil infiltration), and the expression of pro-inflammatory cytokine mRNA.

Caption: Workflow for TNBS-induced colitis studies.

Quantitative Efficacy Data

Studies have consistently shown that this compound is significantly more effective than mesalamine at ameliorating colitis in the TNBS model.

Table 2: Effect of this compound on Disease Activity Score and MPO Activity in TNBS-Induced Colitis

| Treatment Group | Dose (mg/kg, p.o., bid) | Disease Activity Score (Mean ± SEM) | Colonic MPO Activity (U/mg tissue, Mean ± SEM) | Reference |

| Vehicle | - | 3.0 ± 0.3 | 10.1 ± 2.3 | [3] |

| Mesalamine | 50 | 2.9 ± 0.2 | 8.2 ± 2.4 | [3] |

| ADT-OH | Equimolar to 50 mg/kg Mesalamine | 2.7 ± 0.3 | 9.7 ± 3.0 | [3] |

| This compound | 65 | 1.1 ± 0.2 | 4.8 ± 1.8 | [3] |

| This compound | 100 | Significantly reduced vs. vehicle | Reduced to healthy control levels | [3] |

| This compound | 130 | Significantly reduced vs. vehicle | Reduced to healthy control levels | [3] |

| *p < 0.05 vs. vehicle-treated group |

Table 3: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in TNBS-Induced Colitis

| Cytokine | Effect of this compound Treatment | Reference |

| TNF-α | Markedly reduced expression | [3] |

| IFN-γ | Markedly reduced expression | [3] |

| IL-1β | Significantly downregulated expression | [8] |

| IL-6 | Significantly downregulated expression | [8] |

Experimental Protocols

Induction of TNBS Colitis in Mice

-

Animal Model: Female Balb/c mice (6-8 weeks old) are typically used.

-

Procedure: Mice are lightly anesthetized. A solution of TNBS (e.g., 0.5 mg) in ethanol (B145695) (e.g., 30% in 0.1 mL) is administered intrarectally via a catheter.[3]

Myeloperoxidase (MPO) Activity Assay

This assay quantifies neutrophil infiltration in the colonic tissue.

-

Tissue Homogenization: A pre-weighed portion of the colon is homogenized in a phosphate (B84403) buffer (e.g., 50 mM, pH 6.0) containing 0.5% hexadecyltrimethylammonium bromide (HTAB).[1][2]

-

Extraction: The homogenate is subjected to freeze-thaw cycles and centrifugation to extract the MPO enzyme.

-

Colorimetric Reaction: The supernatant is mixed with a reagent solution containing o-dianisidine dihydrochloride (B599025) and hydrogen peroxide.[1]

-

Measurement: The change in absorbance is measured kinetically at 460 nm using a spectrophotometer. MPO activity is expressed as units per milligram of tissue.[1][9]

Quantitative Real-Time PCR (qRT-PCR) for Cytokine mRNA Expression

This method is used to quantify the expression levels of pro-inflammatory cytokine genes in the colonic tissue.

-

RNA Isolation: Total RNA is extracted from colonic tissue samples using a suitable method, such as TRIzol reagent, followed by purification.[10][11]

-

DNase Treatment: The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.[10]

-

cDNA Synthesis: The purified RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

qPCR: The cDNA is used as a template for qPCR with SYBR Green master mix and primers specific for the target cytokines (e.g., TNF-α, IFN-γ, IL-1β, IL-6) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative gene expression is calculated using the comparative Ct (2-ΔΔCt) method.

Pharmacokinetics and Safety

Preclinical pharmacokinetic data for this compound is limited in the public domain. However, studies on other H₂S-releasing NSAIDs, such as ATB-346, have shown a favorable safety profile with significantly reduced gastrointestinal toxicity compared to their parent NSAIDs.[5] General toxicology studies in rodents are typically conducted to determine the safety profile of new chemical entities before they advance to clinical trials. These studies assess for any adverse effects on key organs and systems.[5]

Conclusion

The ADT-OH moiety is the cornerstone of this compound's enhanced therapeutic profile. Its ability to act as an efficient H₂S donor, which in turn modulates the NF-κB signaling pathway to reduce the expression of pro-inflammatory cytokines, provides a clear mechanistic rationale for the superior anti-inflammatory effects of this compound compared to mesalamine. The robust preclinical data from the TNBS-induced colitis model strongly supports the potential of this compound as a promising therapeutic agent for inflammatory bowel disease. Further investigation into its pharmacokinetic and long-term safety profile in humans is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Transdermal Delivery of a Hydrogen Sulphide Donor, ADT-OH Using Aqueous Gel Formulations for the Treatment of Impaired Vascular Function: an Ex Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (this compound) in a mouse model of colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrogen sulfide-linked sulfhydration of NF-κB mediates its anti-apoptotic actions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (this compound) in a mouse model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydrogen sulfide-linked sulfhydration of NF-κB mediates its antiapoptotic actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Isolation of RNA from the Murine Colonic Tissue and qRT-PCR for Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 11. elearning.unite.it [elearning.unite.it]

ATB-429: A Novel Hydrogen Sulfide-Releasing Mesalamine Derivative and its Impact on Inflammatory Bowel Disease Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract characterized by a dysregulated immune response. Current therapies, such as mesalamine, have limitations in potency and efficacy. ATB-429, a hydrogen sulfide (B99878) (H₂S)-releasing derivative of mesalamine, has emerged as a promising therapeutic candidate with enhanced anti-inflammatory properties. This technical guide provides a comprehensive overview of the mechanisms of action of this compound on IBD pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying signaling cascades.

Introduction: The Role of Hydrogen Sulfide in IBD

Hydrogen sulfide is now recognized as a critical endogenous gasotransmitter with potent anti-inflammatory properties. In the context of IBD, H₂S has been shown to modulate leukocyte-endothelial adhesion and migration, key events in the inflammatory cascade. This compound is a novel compound that covalently links mesalamine to a H₂S-donating moiety, 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH). This design allows for the targeted delivery of both mesalamine and H₂S to the site of inflammation in the gut, resulting in a synergistic anti-inflammatory effect that is more potent than mesalamine alone.[1][2][3]

Core Mechanisms of Action of this compound in IBD

This compound exerts its therapeutic effects in IBD through a multi-faceted approach, targeting both the host's inflammatory response and the gut microbiota.

Attenuation of the Host Inflammatory Response

This compound demonstrates superior anti-inflammatory activity compared to its parent compound, mesalamine. This is primarily attributed to the actions of the released H₂S, which significantly dampens the inflammatory cascade at multiple levels.

-

Inhibition of Leukocyte Infiltration: A hallmark of IBD is the massive infiltration of neutrophils into the colonic tissue. This compound has been shown to be highly effective in reducing this granulocyte infiltration by approximately 70%.[1][2][4] This effect is likely mediated by the ability of H₂S to down-regulate the expression of adhesion molecules on both leukocytes and endothelial cells.

-

Suppression of Pro-inflammatory Cytokines and Chemokines: this compound significantly reduces the expression of key pro-inflammatory cytokines and chemokines that drive the Th1-mediated immune response characteristic of IBD. This includes a marked reduction in the mRNA levels of Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), Interleukin-1β (IL-1β), Interleukin-2 (IL-2), Interleukin-6 (IL-6), and Interleukin-12 (IL-12).[2][5] The expression of the chemokine RANTES is also diminished.[2]

-

Downregulation of Inflammatory Enzymes: The expression of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) is elevated in the inflamed IBD gut. This compound effectively down-regulates the expression of these enzymes, further contributing to its anti-inflammatory profile.[4][5]

-

Modulation of the NF-κB Signaling Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, and its activation is markedly increased in IBD patients.[6] this compound has been shown to suppress the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of a wide array of pro-inflammatory genes.[5]

Modulation of Gut Microbiota Virulence through Iron Sequestration

A novel and significant mechanism of action of this compound is its ability to modulate the gut microbiota without causing drastic changes to its composition. This is achieved through the sequestration of iron, a critical nutrient for bacterial virulence.[7]

-

Iron Scavenging: Intestinal bacteria that contribute to the pathology of IBD are highly dependent on iron for their virulence and ability to form harmful biofilms. This compound has been demonstrated to scavenge iron within the intestine, creating an iron-deprived environment.[7]

-

Reduced Bacterial Virulence: By depriving these pathogenic bacteria of iron, this compound markedly reduces their virulence, leading to a significant decrease in the severity of colitis.[7] Importantly, this is achieved without a broad-spectrum antibiotic effect, thus preserving the overall gut microbial community.[7]

-

Altered Microbial Metabolism: The iron-scavenging property of this compound has a profound effect on the metabolism of the microbiota biofilm. It leads to a reduced intake of purine (B94841) nucleosides and an altered purine and pyrimidine (B1678525) metabolism in the bacteria, further contributing to their reduced pathogenicity.[7]

Quantitative Data on the Efficacy of this compound

The enhanced efficacy of this compound over mesalamine has been demonstrated in preclinical models of colitis. The following tables summarize the key quantitative findings.

| Parameter | Vehicle Control | Mesalamine | This compound | Percentage Reduction by this compound | Reference |

| Disease Activity Score | High | No Sig. ↓ | Sig. ↓ | Not specified | [2] |

| Granulocyte Infiltration (MPO Activity) | High | No Sig. ↓ | Sig. ↓ | ~70% | [1][2][4] |

| Macroscopic Damage Score | High | No Sig. ↓ | Sig. ↓ | Not specified | [1] |

Table 1: Effect of this compound on Clinical and Histological Parameters in a Mouse Model of Colitis

| Cytokine/Chemokine | Vehicle Control | Mesalamine | This compound | Percentage Reduction by this compound | Reference |

| TNF-α mRNA | High | No Sig. ↓ | Sig. ↓ | Not specified | [1][2] |

| IFN-γ mRNA | High | No Sig. ↓ | Sig. ↓ | Not specified | [1][2] |

| IL-1β mRNA | High | No Sig. ↓ | Sig. ↓ | Not specified | [2] |

| IL-2 mRNA | High | No Sig. ↓ | Sig. ↓ | Not specified | [2] |

| IL-12 p40 mRNA | High | No Sig. ↓ | Sig. ↓ | Not specified | [2] |

| RANTES mRNA | High | No Sig. ↓ | Sig. ↓ | Not specified | [2] |

Table 2: Effect of this compound on Colonic Pro-inflammatory Cytokine and Chemokine mRNA Expression

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

References

- 1. benchchem.com [benchchem.com]

- 2. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. yeasenbio.com [yeasenbio.com]

- 4. bio-protocol.org [bio-protocol.org]

- 5. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Iron Sequestration in Microbiota Biofilms As A Novel Strategy for Treating Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chronic Experimental Model of TNBS-Induced Colitis to Study Inflammatory Bowel Disease [mdpi.com]

Preclinical Profile of Atb-429: A Hydrogen Sulfide-Releasing Mesalamine Derivative

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Atb-429 is a novel investigational drug that combines mesalamine (5-aminosalicylic acid) with a hydrogen sulfide (B99878) (H₂S)-releasing moiety. Preclinical research has demonstrated that this compound possesses significantly enhanced anti-inflammatory and analgesic properties compared to its parent compound, mesalamine. This document provides a comprehensive overview of the preclinical findings on this compound, detailing its efficacy in animal models of colitis and visceral pain, its mechanism of action involving the modulation of inflammatory and pain signaling pathways, and the experimental protocols used to generate these findings. The data presented herein support the potential of this compound as a promising therapeutic candidate for inflammatory bowel disease (IBD).

Core Compound and Mechanism of Action

This compound is a chemical entity in which mesalamine is covalently linked to a proprietary H₂S-releasing molecule. The rationale behind this design is to leverage the anti-inflammatory effects of mesalamine while harnessing the multifaceted signaling properties of hydrogen sulfide, a known endogenous gasotransmitter with potent anti-inflammatory and cytoprotective effects.

The proposed mechanism of action for this compound involves two key pathways:

-

Anti-inflammatory Signaling: The released H₂S has been shown to modulate the NF-κB signaling pathway, a central regulator of inflammation. By inhibiting the translocation of NF-κB to the nucleus, this compound effectively suppresses the transcription of pro-inflammatory cytokines.

-

Analgesic Signaling: The analgesic effects of this compound are believed to be mediated through the activation of ATP-sensitive potassium (KATP) channels in sensory neurons. The opening of these channels leads to hyperpolarization of the neuronal membrane, which in turn reduces neuronal excitability and attenuates the perception of visceral pain.

-

Microbiota Modulation: Emerging research suggests that this compound can also exert its therapeutic effects by modulating the gut microbiota. It has been shown to sequester iron, an essential nutrient for bacterial growth and virulence, thereby reducing the pathogenicity of colitis-associated bacteria.[1]

Preclinical Efficacy in Animal Models

Models of Inflammatory Bowel Disease

The anti-inflammatory efficacy of this compound has been evaluated in well-established murine models of colitis, primarily the trinitrobenzenesulfonic acid (TNBS)-induced and dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis models.

-

Superiority to Mesalamine: Across multiple studies, this compound has demonstrated superior efficacy in reducing the severity of colitis compared to equimolar doses of mesalamine.[2][3][4][5]

-

Reduction in Disease Activity: Treatment with this compound resulted in a significant reduction in the Disease Activity Index (DAI), which includes parameters such as weight loss, stool consistency, and the presence of blood in the feces.[2][3]

-

Decreased Granulocyte Infiltration: this compound markedly reduced the infiltration of granulocytes into the colonic tissue, as evidenced by a decrease in myeloperoxidase (MPO) activity by approximately 70%.[2][3][5][6]

-

Downregulation of Pro-inflammatory Cytokines: this compound treatment led to a significant reduction in the colonic mRNA expression of several key pro-inflammatory cytokines, including TNF-α, IFN-γ, IL-2, IL-6, and chemokines like RANTES.[7][8]

-

Inhibition of NF-κB Activation: The anti-inflammatory effects of this compound are linked to its ability to suppress the activation of the NF-κB signaling pathway.[7][8]

Quantitative Data from Colitis Models

| Parameter | Model | Treatment Group | Dose | Outcome | Reference |

| Granulocyte Infiltration (MPO Activity) | TNBS-induced colitis (mice) | This compound | Not Specified | ~70% reduction compared to vehicle | [2][3][5][6] |

| mRNA Expression | TNBS-induced colitis (mice) | This compound | Not Specified | Significant reduction in TNF-α, IFN-γ, IL-2, IL-6, RANTES, iNOS | [7][8] |

| Mortality | TNBS-induced colitis (rats) | This compound | Not Specified | 0% mortality | [9] |

| Mortality | TNBS-induced colitis (rats) | Mesalamine | Not Specified | 25% mortality | [9] |

| Mortality | TNBS-induced colitis (rats) | Vehicle | Not Specified | 30% mortality | [9] |

Models of Visceral Pain

The analgesic potential of this compound has been investigated in a rat model of visceral hypersensitivity induced by colorectal distension (CRD).

-

Dose-Dependent Antinociception: this compound exhibited a dose-dependent attenuation of the abdominal withdrawal response to CRD, indicating a reduction in visceral pain perception.

-

Reversal of Hypersensitivity: In a model of post-inflammatory visceral hypersensitivity, this compound was shown to reverse the allodynic response.

-

KATP Channel Involvement: The antinociceptive effects of this compound were reversed by the KATP channel blocker glibenclamide, supporting the role of this pathway in its analgesic mechanism.

Quantitative Data from Visceral Pain Models

| Parameter | Model | Treatment Group | Dose | Outcome | Reference |

| CRD-induced Hypersensitivity | Healthy rats | This compound | 25, 50, 100 mg/kg | Dose-dependent attenuation | |

| Allodynic Response | Post-inflammatory hypersensitivity (rats) | This compound | 100 mg/kg | Reversal of allodynia |

Experimental Protocols

TNBS-Induced Colitis in Mice

-

Induction: Colitis is induced in mice by a single intrarectal administration of TNBS dissolved in ethanol (B145695). The ethanol serves to break the mucosal barrier, allowing the haptenating agent TNBS to elicit a T-cell mediated immune response that mimics aspects of Crohn's disease.

-

Treatment: Animals are typically treated with this compound, mesalamine, or vehicle via oral gavage, starting either prophylactically (before or shortly after TNBS administration) or therapeutically (after the establishment of colitis).

-

Assessments:

-

Disease Activity Index (DAI): Calculated daily based on weight loss, stool consistency, and fecal blood.

-

Macroscopic and Microscopic Scoring: At the end of the study, the colon is excised, and the extent of macroscopic damage is scored. Histological sections are prepared and scored for inflammation severity, extent, and crypt damage.

-

Myeloperoxidase (MPO) Assay: A quantitative measure of neutrophil infiltration in the colonic tissue.

-

Cytokine mRNA Expression: Real-time PCR is used to quantify the expression of pro-inflammatory cytokines and chemokines in colonic tissue homogenates.

-

Colorectal Distension (CRD) Model in Rats

-

Procedure: A balloon catheter is inserted into the rectum and colon of conscious rats. The balloon is then inflated to specific pressures to elicit a visceral pain response.

-

Measurement of Visceral Sensitivity: The visceromotor response (VMR) is quantified by measuring the electromyographic (EMG) activity of the abdominal muscles or by observing the abdominal withdrawal reflex.

-

Treatment: this compound, mesalamine, or vehicle is administered prior to the CRD procedure to assess their effects on visceral nociception.

Signaling Pathways and Experimental Workflows

Proposed Anti-inflammatory Signaling Pathway of this compound```dot

Caption: Proposed analgesic signaling pathway of this compound.

Experimental Workflow for Preclinical Evaluation of this compound in Colitis

Caption: Experimental workflow for preclinical colitis studies.

Conclusion and Future Directions

The preclinical data for this compound strongly indicate its potential as a superior therapeutic agent for IBD compared to mesalamine. Its dual mechanism of action, combining potent anti-inflammatory effects with significant analgesic properties and the ability to modulate the gut microbiota, addresses key unmet needs in the management of IBD.

Further preclinical studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic profile of this compound and to explore its efficacy in other models of gastrointestinal inflammation. The promising results to date provide a solid foundation for the continued clinical development of this compound for the treatment of inflammatory bowel disease.

References

- 1. H2S attenuates oxidative stress via Nrf2/NF-κB signaling to regulate restenosis after percutaneous transluminal angioplasty - PMC [pmc.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. Hydrogen sulfide-linked sulfhydration of NF-κB mediates its anti-apoptotic actions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of hydrogen sulfide production by gene silencing attenuates inflammatory activity by downregulation of NF-κB and MAP kinase activity in LPS-activated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (this compound) in a mouse model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sp1 S-Sulfhydration Induced by Hydrogen Sulfide Inhibits Inflammation via HDAC6/MyD88/NF-κB Signaling Pathway in Adjuvant-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Role of Hydrogen Sulfide in the Pathology of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of ATB-429 on Gut Microbiota Composition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATB-429, a hydrogen sulfide (B99878) (H₂S)-releasing derivative of mesalamine, represents a promising therapeutic agent with enhanced anti-inflammatory properties and an improved gastrointestinal safety profile compared to its parent drug. This technical guide delves into the current understanding of how this compound affects the gut microbiota composition. While direct clinical studies on the impact of this compound on the human gut microbiome are not yet available, this document synthesizes preclinical evidence from studies on its parent compound (mesalamine), its H₂S-releasing moiety (ADT-OH), and analogous H₂S-releasing non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a comprehensive overview of the experimental data, methodologies, and putative mechanisms of action, offering valuable insights for researchers and professionals in drug development.

Introduction: The Gut Microbiota in Intestinal Health and NSAID-Induced Enteropathy

The human gut harbors a complex and dynamic ecosystem of microorganisms, collectively known as the gut microbiota, which plays a pivotal role in host physiology, including metabolism, immune system development, and protection against pathogens. Dysbiosis, an imbalance in the composition and function of the gut microbiota, has been implicated in the pathogenesis of various diseases, including inflammatory bowel disease (IBD) and NSAID-induced enteropathy.

Conventional NSAIDs, such as naproxen (B1676952) and ibuprofen, are widely used for their anti-inflammatory and analgesic effects. However, their use is often associated with gastrointestinal complications, including ulcers and bleeding[1]. Emerging evidence suggests that these adverse effects are, in part, mediated by alterations in the gut microbiota[1][2]. NSAIDs can disrupt the delicate balance of the gut microbiome, leading to a decrease in beneficial bacteria and an overgrowth of potentially harmful microbes[1].

This compound was developed to mitigate the gastrointestinal toxicity of its parent drug, mesalamine, by incorporating a hydrogen sulfide-releasing moiety. H₂S is a gaseous signaling molecule with known cytoprotective and anti-inflammatory effects in the gastrointestinal tract. It is hypothesized that the H₂S released from this compound not only enhances its anti-inflammatory efficacy but also helps maintain a healthy gut microbial community.

The Effect of Mesalamine (Parent Drug) on Gut Microbiota

Mesalamine (5-aminosalicylic acid or 5-ASA) is a cornerstone in the treatment of mild to moderate ulcerative colitis. Its mechanism of action is multifactorial, involving the inhibition of inflammatory pathways. Studies have shown that mesalamine can also modulate the gut microbiota, which may contribute to its therapeutic effects.

Quantitative Data on Mesalamine's Effect on Gut Microbiota

| Study Type | Model | Treatment | Key Findings on Gut Microbiota Composition | Reference |

| Clinical Study | Ulcerative Colitis Patients | Mesalamine | Partially restored gut microbiota diversity. Relative abundance of Streptococcus was 1.81% in the mesalamine group, compared to 11.24% in the untreated UC group and 1.27% in healthy controls. | [3] |

| Preclinical Study | DSS-induced Colitis in Piglets | Mesalamine | Enriched in Actinobacteria; Reduced abundance of Methanobrevibacter, Archaea, and Euryarchaeota. | Not found in search results |

Experimental Protocols for Mesalamine Studies

Study 1: Clinical Study in Ulcerative Colitis Patients

-

Participants: The study included three groups: normal healthy controls (NC group, n=14), UC patients with no treatment (UC group, n=10), and UC patients treated with mesalamine (mesalamine group, n=14)[3].

-

Sample Collection: Fecal samples were collected from all participants[3].

-

Microbiota Analysis: DNA was extracted from fecal samples, and the V3-V4 region of the 16S rRNA gene was amplified by PCR. The amplicons were sequenced on an Illumina MiSeq platform. The resulting sequences were processed and analyzed to determine the microbial composition and diversity[3].

The Effect of ADT-OH (H₂S-Releasing Moiety) on Gut Microbiota

ADT-OH is the hydrogen sulfide-releasing component of this compound. A preclinical study investigated its effects on the gut microbiota in a model of colitis, providing insights into the potential contribution of H₂S to the modulation of the gut microbiome.

Quantitative Data on ADT-OH's Effect on Gut Microbiota

A study on the H₂S-releasing moiety of this compound, ADT-OH, in a mouse model of DSS-induced colitis demonstrated its ability to remodel the gut microbiota.

| Bacterial Taxa | Change with ADT-OH Treatment |

| Muribaculaceae | Increased Abundance |

| Alistipes | Increased Abundance |

| Helicobacter | Decreased Abundance |

| Mucispirillum | Decreased Abundance |

| Parasutterella | Decreased Abundance |